molecular formula C17H20N4O2S B2685076 ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate CAS No. 852144-29-7

ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate

Cat. No. B2685076
CAS RN: 852144-29-7
M. Wt: 344.43
InChI Key: FPOOWVFCKXTVMQ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer potential. Researchers have investigated the cytotoxic activities of these compounds against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds such as 7d , 7e , 10a , and 10d demonstrated cytotoxic activity at concentrations lower than 12 μM against the Hela cell line. Importantly, these compounds exhibited selectivity, sparing normal cells (such as MRC-5) while targeting cancerous cells .

Pharmacokinetics and Pharmacodynamics

Heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, serve as essential scaffolds in drug discovery. These structures can form hydrogen bonds with various targets, leading to improved pharmacokinetic and pharmacological properties. Researchers explore the binding modes of these derivatives within the active sites of specific enzymes, shedding light on their mechanism of action .

Aromatase Inhibition

Molecular docking studies have investigated the binding of 1,2,4-triazole derivatives to the aromatase enzyme. Aromatase plays a crucial role in estrogen biosynthesis, making it an attractive target for cancer therapy. Understanding the interactions between these compounds and the enzyme’s binding pocket informs drug design and optimization .

Antifungal Properties

While anticancer activity is well-documented, some 1,2,4-triazole derivatives also exhibit antifungal properties. Researchers have explored their efficacy against fungal pathogens, providing insights into potential applications in treating fungal infections .

Organooxygen Compounds

As an organooxygen compound, ethyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate contains carbon-oxygen bonds. Such compounds play essential roles in biological processes and can be further investigated for therapeutic purposes .

Sulfonamide Derivatives

Although not directly related to the compound itself, the presence of a sulfonamide group in the 1,2,4-triazole scaffold warrants attention. Sulfonamides are versatile pharmacophores with diverse applications, including antibacterial and diuretic properties .

properties

IUPAC Name

ethyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-21-15(13-10-18-14-9-7-6-8-12(13)14)19-20-17(21)24-11(3)16(22)23-5-2/h6-11,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOOWVFCKXTVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C)C(=O)OCC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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